Barbituric acid, sodium salt
CAS No.: 4390-16-3
Cat. No.: VC1935126
Molecular Formula: C4H3N2NaO3
Molecular Weight: 150.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4390-16-3 |
---|---|
Molecular Formula | C4H3N2NaO3 |
Molecular Weight | 150.07 g/mol |
IUPAC Name | sodium;2,6-dioxo-5H-pyrimidin-4-olate |
Standard InChI | InChI=1S/C4H4N2O3.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1 |
Standard InChI Key | MHQHHBYRYFICDV-UHFFFAOYSA-M |
SMILES | C1C(=O)NC(=O)[N-]C1=O.[Na+] |
Canonical SMILES | C1C(=O)NC(=O)N=C1[O-].[Na+] |
Introduction
Physical and Chemical Properties
Chemical Identity and Structure
Sodium barbiturate is the monosodium salt of barbituric acid, featuring a pyrimidine ring with three carbonyl groups. One of the acidic hydrogens of barbituric acid is replaced by a sodium ion, creating the salt form of the compound .
Table 1. Chemical Identity Information
Physical Characteristics
Sodium barbiturate appears as a white to light beige powder or bitter crystalline substance with specific physical properties that distinguish it from its parent compound barbituric acid .
Table 2. Physical Properties
Chemical Properties
The chemical behavior of sodium barbiturate is influenced by its pyrimidine ring structure and the presence of the sodium ion. The compound exhibits certain distinct chemical properties that determine its reactions and applications .
The α-carbon in the barbituric acid structure has a reactive hydrogen atom, which plays a crucial role in its chemical reactivity . The presence of the sodium ion enhances the compound's solubility in aqueous media compared to the parent barbituric acid .
Synthesis Methods
Traditional Synthesis
The synthesis of sodium barbiturate traditionally involves the preparation of barbituric acid followed by neutralization with sodium hydroxide or another sodium-containing base. The classic method for barbituric acid synthesis was first developed by German chemist Adolf von Baeyer in 1864 .
Table 3. Traditional Synthesis Methods
Modern Synthetic Approaches
Contemporary methods for synthesizing sodium barbiturate often employ modifications to improve yield, purity, and efficiency. One notable modern approach uses sodium methoxide as a catalyst .
The patent literature describes a process using diethyl malonate and urea with sodium methoxide as catalyst, where the molar ratio of sodium methoxide to diethyl malonate to urea is optimized at (1.2-1.3):1:(1.24-1.35). This method reportedly achieves product yields above 83% .
For the preparation of 5-phenylbarbituric acid, which can be subsequently converted to its sodium salt, a procedure involves reacting diethyl phenylmalonate with urea in the presence of sodium ethoxide, followed by acidification and isolation of the precipitated product .
Biological and Pharmacological Properties
Mechanism of Action
Sodium barbiturate, like other barbiturates, affects the central nervous system primarily through interaction with the gamma-aminobutyric acid (GABA) receptor system. Barbiturates enhance the inhibitory effects of GABA, leading to their characteristic pharmacological effects .
Pharmacological Effects
The pharmacological profile of sodium barbiturate includes several effects on biological systems, particularly the central nervous system .
Table 4. Pharmacological Effects
Toxicological Profile
Sodium barbiturate presents significant toxicological concerns that warrant careful handling and controlled use .
Table 5. Toxicological Profile
Applications and Uses
Research Applications
Sodium barbiturate has several applications in research settings due to its chemical properties and biological activities .
Table 6. Research Applications
Pharmaceutical and Medicinal Applications
While modern medicine has largely replaced barbiturates with safer alternatives, sodium barbiturate and related compounds have historical and ongoing relevance in pharmaceutical research .
The barbiturate family, to which sodium barbiturate belongs, has been extensively used as sedatives, hypnotics, anesthetics, and anticonvulsants . Contemporary research explores potential applications in novel therapeutic areas, including as:
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Antimicrobial agents - Some metal complexes of sodium barbiturate have shown promising activity against bacterial and fungal species
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Enzyme inhibitors - Derivatives of barbituric acid have been investigated as enzyme inhibitors, particularly for urease and xanthine oxidase
Synthetic Derivatives and Complex Formation
Metal Complexes of Sodium Barbiturate
Sodium barbiturate forms complexes with various transition metals, which have been investigated for enhanced biological activities .
Barakat et al. reported the synthesis of cobalt complexes of barbituric acid-based ligands, while Yilmaz et al. created copper(II) complexes of 5,5-diethylbarbiturate that were characterized using chemical, spectroscopic, and thermal techniques .
Table 7. Metal Complexes of Barbiturates
Chemical Modifications and Derivatives
Chemical modifications to the barbituric acid structure yield derivatives with altered properties and activities .
Thiobarbituric acid derivatives synthesized by condensation reactions have shown antibacterial activity against both Gram-positive and Gram-negative bacteria . Bis-thiobarbiturates have demonstrated excellent ability to inhibit xanthine oxidase, with some compounds showing ten-fold better inhibition than the reference drug allopurinol .
Purification Methods
For laboratory and research applications, high-purity sodium barbiturate can be obtained through specific purification procedures .
Crystallization from water (3mL/g) by adding an equal volume of ethanol and cooling to 5°C has been reported as an effective purification method. The product should be dried under vacuum over P₂O₅ .
Recent Research and Future Perspectives
Contemporary research on sodium barbiturate and related compounds focuses on novel applications beyond their traditional uses as central nervous system depressants .
Promising areas of current research include:
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Development of metal complexes with enhanced antimicrobial activities
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Investigation of enzyme inhibition properties, particularly against xanthine oxidase
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Exploration of antioxidant capabilities of barbiturate derivatives
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Design of barbituric acid hybrid molecules combining structural features with other pharmacologically active compounds
These research directions may lead to new applications for sodium barbiturate and its derivatives in medicine and other fields, leveraging the well-established chemistry of these compounds while addressing their historical safety concerns.
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